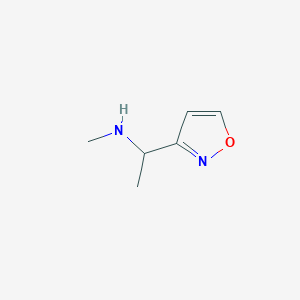
9H-Carbazol-3-amine, N-1-naphthalenyl-9-phenyl-
Descripción general
Descripción
“9H-Carbazol-3-amine, N-1-naphthalenyl-9-phenyl-” is a chemical compound with the molecular formula C28H20N2. It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “9H-Carbazol-3-amine, N-1-naphthalenyl-9-phenyl-” is complex, with a molecular weight of 384.5 g/mol. The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
The physical and chemical properties of “9H-Carbazol-3-amine, N-1-naphthalenyl-9-phenyl-” are not fully detailed in the search results. It is known to be a solid at 20°C .Aplicaciones Científicas De Investigación
Organic Electronics and Optoelectronics
A significant area of application for "9H-Carbazol-3-amine, N-1-naphthalenyl-9-phenyl-" derivatives is in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. For instance, Kuo et al. (2008) synthesized a series of styrylcarbazole fluorophores exhibiting strong emission intensity and stable glassy morphology, making them promising blue emitters for non-doped organic light-emitting devices (Kuo et al., 2008). Similarly, Kim et al. (2009) developed carbazole derivatives with high band gap energy, showcasing their utility in OLEDs by providing blue emission and serving as host materials for phosphorescent green dopants, enhancing device luminance and efficiency (Kim et al., 2009).
Photophysical Properties
Carbazole derivatives exhibit unique photophysical properties, making them suitable for use in electroluminescent devices and as fluorescent chemosensors. For example, Kumar et al. (2016) reported the synthesis of 7-(9H-carbazol-9-yl)-4-methylcoumarin (Cz-Cm) for use in blue organic light-emitting diodes, highlighting the material's deep-blue emission and high photoluminescence quantum yield (Kumar et al., 2016).
Synthetic Chemistry
The versatility of "9H-Carbazol-3-amine, N-1-naphthalenyl-9-phenyl-" compounds is also evident in synthetic chemistry applications. For instance, Guerra et al. (2015) demonstrated the preparation of substituted 9H-carbazoles through photostimulated SRN1 substitution reactions, showcasing an efficient and simple protocol for synthesizing these compounds under "transition-metal-free" conditions (Guerra et al., 2015).
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds have been used in the development of organic light-emitting diodes (oleds) and as emissive layers or hole transport layers . These applications suggest that the compound may interact with specific electronic structures within these devices.
Mode of Action
It’s known that similar compounds function as hole-transporting materials in oleds . This suggests that “9H-Carbazol-3-amine, N-1-naphthalenyl-9-phenyl-” may interact with its targets by facilitating the movement of electrical charges.
Biochemical Pathways
The compound’s role in oleds suggests it may influence electron transport pathways within these devices .
Pharmacokinetics
Its molecular weight is reported to be 3845 g/mol, which may influence its bioavailability and pharmacokinetic properties.
Result of Action
Similar compounds have been used to develop deep-blue fluorescent emitters for oleds . This suggests that “9H-Carbazol-3-amine, N-1-naphthalenyl-9-phenyl-” may contribute to the luminescence and efficiency of these devices.
Action Environment
The action environment of “9H-Carbazol-3-amine, N-1-naphthalenyl-9-phenyl-” is likely to be within the electronic structures of devices such as OLEDs . Environmental factors that could influence its action, efficacy, and stability include the presence of other electronic components, the device’s operating conditions, and the physical and chemical properties of the compound itself.
Propiedades
IUPAC Name |
N-naphthalen-1-yl-9-phenylcarbazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20N2/c1-2-11-22(12-3-1)30-27-16-7-6-14-24(27)25-19-21(17-18-28(25)30)29-26-15-8-10-20-9-4-5-13-23(20)26/h1-19,29H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUJHBLBNMJIXGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)NC4=CC=CC5=CC=CC=C54)C6=CC=CC=C62 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00731069 | |
| Record name | N-(Naphthalen-1-yl)-9-phenyl-9H-carbazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00731069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
894791-44-7 | |
| Record name | N-(Naphthalen-1-yl)-9-phenyl-9H-carbazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00731069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(4-Phenylpiperazin-1-yl)benzyl]amine](/img/structure/B3164919.png)


![{1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanamine](/img/structure/B3164938.png)
![2-chloro-N-[5-chloro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3164946.png)

![[1,1-Dimethyl-2-(pentafluorophenoxy)ethyl]amine](/img/structure/B3164967.png)




![(2R,4'R,8a'R)-1-(tert-butoxycarbonyl)-6'-oxohexahydrospiro[pyrrolidine-2,7'-pyrrolo[2,1-b][1,3]thiazine]-4'-carboxylic acid](/img/structure/B3164988.png)

